Bet-bay 002: A Technical Overview of a Potent BET Bromodomain Inhibitor
Bet-bay 002: A Technical Overview of a Potent BET Bromodomain Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
Bet-bay 002, also known as BAY 1238097, is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, Bet-bay 002 disrupts the transcriptional activation of key oncogenes and pro-inflammatory genes. Preclinical studies have demonstrated its efficacy in various cancer models, including multiple myeloma, lymphoma, melanoma, and lung cancer, both as a single agent and in combination with other targeted therapies. This document provides a comprehensive technical guide on Bet-bay 002, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies.
Core Properties of Bet-bay 002
| Property | Value | Reference |
| Compound Name | Bet-bay 002 | [1] |
| Alternative Name | BAY 1238097 | [2][3][4] |
| CAS Number | 1588521-78-1 | |
| Molecular Formula | C22H18ClN5O | |
| Molecular Weight | 403.86 g/mol | |
| Mechanism of Action | BET Bromodomain Inhibitor | [2][5] |
| Target | BRD4 and other BET family proteins | [1] |
Preclinical Efficacy
In Vitro Anti-proliferative Activity
Bet-bay 002 has demonstrated potent anti-proliferative effects across a wide range of hematological and solid tumor cell lines.
| Cancer Type | Cell Lines | IC50 (Median) | Notes | Reference |
| Lymphoma | Large panel of lymphoma-derived cell lines | 70 - 208 nmol/L | Activity was higher in B-cell lymphomas than in T-cell lymphomas. | [2][4] |
| Lung Cancer | KRAS mutant NSCLC and SCLC models | < 1 µM | Down-regulation of c-Myc protein expression was observed. | [3] |
| Melanoma | BRAF wild-type and mutant models | Not specified | Effective in both BRAF wild-type and mutant cell lines. | [3] |
In Vivo Antitumor Activity
In vivo studies in various xenograft and syngeneic models have confirmed the significant antitumor efficacy of Bet-bay 002.
| Cancer Model | Dosing and Schedule | Efficacy (Tumor Growth Inhibition) | Reference |
| Diffuse Large B-cell Lymphoma | Not specified | Strong anti-tumor efficacy as a single agent. | [2] |
| Melanoma (B16/F10 syngeneic model) | 15 mg/kg, p.o., qd | T/C of 31% on day 12. | [6] |
| Melanoma (LOX-IMVI model in SCID mice) | 15 mg/kg, p.o., qd or 45 mg/kg, q3d | T/C of 10% and 13% respectively on day 12. | [3] |
| Non-Small Cell Lung Cancer (NCI-H1373) | 12 mg/kg, p.o., daily | T/C of 16% at day 15. | [3] |
| Small Cell Lung Cancer (NCI-H526) | 10 mg/kg, p.o., daily | T/C of 7% on day 21. | [3] |
Mechanism of Action and Signaling Pathways
Bet-bay 002 functions by competitively inhibiting the binding of BET proteins (primarily BRD2, BRD3, BRD4, and BRDT) to acetylated lysine residues on histone tails. This disrupts the formation of transcriptional machinery at super-enhancers, leading to the downregulation of key oncogenes and pro-inflammatory cytokines. Gene expression profiling has revealed that Bet-bay 002 targets several critical signaling pathways.[2]
Inhibition of Oncogene Transcription
Figure 1. Mechanism of Bet-bay 002 in inhibiting oncogene transcription.
Modulation of Inflammatory Signaling
Figure 2. Bet-bay 002 modulation of pro-inflammatory signaling pathways.
Experimental Protocols
The following are generalized methodologies based on the preclinical studies of Bet-bay 002 (BAY 1238097).
Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with increasing concentrations of Bet-bay 002 for 72 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).
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Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[4]
In Vivo Tumor Xenograft Studies
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Cell Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. Bet-bay 002 is administered orally at specified doses and schedules.
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Tumor Measurement: Tumor volume is measured periodically using calipers.
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Data Analysis: The tumor growth inhibition is calculated as the percentage of the treated/control (T/C) tumor volumes at the end of the study.[3][6]
Gene Expression Analysis
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Cell Treatment and RNA Extraction: Cells are treated with Bet-bay 002 for a specified duration, followed by total RNA extraction.
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cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.
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Quantitative PCR (qPCR) or Microarray/RNA-seq: Gene expression levels of target genes (e.g., MYC, HEXIM1) are quantified using qPCR or comprehensive transcriptomic analysis is performed using microarrays or RNA sequencing.[2][3]
Figure 3. General experimental workflow for preclinical evaluation of Bet-bay 002.
Conclusion
Bet-bay 002 is a promising BET inhibitor with robust preclinical activity in a variety of cancer models. Its mechanism of action, centered on the epigenetic downregulation of key oncogenes and inflammatory pathways, provides a strong rationale for its clinical development, both as a monotherapy and in combination with other anti-cancer agents. Further investigation into its clinical safety and efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
